Cas no 33094-66-5 (2-nitro-Benzofuran)

2-Nitro-Benzofuran is a heterocyclic organic compound featuring a benzofuran core substituted with a nitro group at the 2-position. This compound is of significant interest in synthetic chemistry due to its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances reactivity, facilitating further functionalization through reduction or nucleophilic substitution. Its stable aromatic structure ensures compatibility with a range of reaction conditions. 2-Nitro-Benzofuran is particularly valued for its role in constructing complex molecular architectures, making it a versatile building block in organic synthesis. Proper handling is advised due to potential sensitivity under certain conditions.
2-nitro-Benzofuran structure
2-nitro-Benzofuran structure
Product Name:2-nitro-Benzofuran
CAS No:33094-66-5
MF:C8H5NO3
MW:163.130202054977
MDL:MFCD00459786
CID:310689
PubChem ID:36328
Update Time:2025-06-26

2-nitro-Benzofuran Chemical and Physical Properties

Names and Identifiers

    • 2-nitro-Benzofuran
    • 2-Nitrobenzofuran
    • 2-nitro-1-benzofuran
    • Benzofuran, 2-nitro-
    • BENZOFURAN,2-NITRO
    • R 5144
    • A875431
    • 4-17-00-00481 (Beilstein Handbook Reference)
    • NSC-170697
    • AKOS006271665
    • nitrobenzofuran
    • 33094-66-5
    • 17-hydroxypregn-4-ene-3,20-dione17-heptanoate
    • AS-75753
    • CS-0156003
    • A12428
    • NSC170697
    • NSC 170697
    • SCHEMBL847484
    • MFCD00459786
    • BRN 0136254
    • CHEMBL7438
    • DTXSID80186750
    • DTXCID20109241
    • MDL: MFCD00459786
    • Inchi: 1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
    • InChI Key: RSZMTXPFGDUHSE-UHFFFAOYSA-N
    • SMILES: O1C(=CC2C=CC=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 163.02700
  • Monoisotopic Mass: 163.026943
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.4043 (rough estimate)
  • Melting Point: 134°C
  • Boiling Point: 290.19°C (rough estimate)
  • Flash Point: 118.995°C
  • Refractive Index: 1.5160 (estimate)
  • PSA: 58.96000
  • LogP: 2.86420

2-nitro-Benzofuran Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-nitro-Benzofuran Suppliers

Amadis Chemical Company Limited
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(CAS:33094-66-5)2-nitro-Benzofuran
Order Number:A875431
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:46
Price ($):165.0
Email:sales@amadischem.com

Additional information on 2-nitro-Benzofuran

Professional Introduction to 2-Nitro-Benzofuran (CAS No: 33094-66-5)

2-Nitro-Benzofuran, with the chemical formula C₈H₅NO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No: 33094-66-5, uniquely identifies it in scientific literature and databases. This heterocyclic aromatic compound has garnered attention due to its versatile applications and structural properties, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 2-Nitro-Benzofuran consists of a benzofuran core substituted with a nitro group at the 2-position. This nitro group introduces electrophilic characteristics, facilitating various chemical transformations such as reduction, nucleophilic substitution, and coupling reactions. The benzofuran moiety itself is known for its stability and reactivity, which makes it a preferred scaffold for designing bioactive molecules.

In recent years, 2-Nitro-Benzofuran has been extensively studied for its potential in medicinal chemistry. Researchers have explored its derivatives as precursors to novel therapeutic agents. For instance, modifications of the nitro group can lead to the formation of amine or amide derivatives, which are crucial in the synthesis of bioactive compounds. These derivatives have shown promise in various pharmacological assays, including anti-inflammatory, antimicrobial, and anticancer activities.

One of the most compelling aspects of 2-Nitro-Benzofuran is its role as a key intermediate in the synthesis of more complex molecules. The nitro group can be selectively reduced to an amine, which can then be further functionalized through reactions such as diazotization or coupling with other heterocycles. This flexibility allows chemists to design intricate structures with specific biological targets in mind.

The use of 2-Nitro-Benzofuran in pharmaceutical research has been further highlighted by its incorporation into several drug candidates currently undergoing preclinical studies. These studies aim to evaluate the safety and efficacy of compounds derived from this scaffold. The structural features of 2-Nitro-Benzofuran contribute to the development of molecules that can interact with biological receptors or enzymes in a targeted manner.

The synthesis of 2-Nitro-Benzofuran itself is an area of active interest. Multiple synthetic routes have been reported, each offering distinct advantages in terms of yield, purity, and scalability. Common methods involve the nitration of benzofuran derivatives followed by purification steps. Advances in catalytic systems have also enabled more efficient and environmentally friendly synthetic pathways.

The electronic properties of the nitro group significantly influence the reactivity and spectroscopic characteristics of 2-Nitro-Benzofuran. This has implications for both synthetic applications and analytical techniques used in characterizing derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the structure and conformational preferences of these compounds.

In conclusion, 2-Nitro-Benzofuran (CAS No: 33094-66-5) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable building block for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow further.

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Amadis Chemical Company Limited
(CAS:33094-66-5)2-nitro-Benzofuran
A875431
Purity:99%
Quantity:5g
Price ($):165.0
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